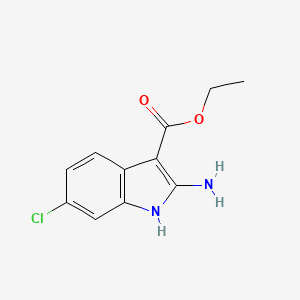

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

CAS No.:

Cat. No.: VC18027481

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O2 |

|---|---|

| Molecular Weight | 238.67 g/mol |

| IUPAC Name | ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

| Standard InChI Key | IDEBTCGEXWOMHN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate (CAS: 185021-62-9) has the molecular formula CHClNO and a molecular weight of 238.67 g/mol . Its IUPAC name is ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, and its structure features:

-

A chloro group at position 6 of the indole ring.

-

An amino group at position 2.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 238.67 g/mol | |

| Boiling Point | Not reported | – |

| Density | 1.399 g/cm³ (predicted) | |

| LogP (Partition Coefficient) | 2.65 (predicted) |

Spectral Data

-

H NMR (DMSO-d): δ 12.32 (1H, br, NH), 8.30 (1H, s, H-7), 7.84 (1H, m, H-4), 7.63 (1H, d, J = 8.5 Hz, H-5), 7.39 (1H, d, J = 2 Hz, H-2), 4.24 (q, 2H, OCHCH), 1.33 (t, 3H, CH) .

-

C NMR: δ 166.5 (C=O), 145.4 (C-3), 124.5 (C-6), 112.8 (C-2), 59.3 (OCH), 14.7 (CH) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via Vilsmeier-Haack cyclization or Fisher indole synthesis, as outlined in patent CN102786460A :

-

Vilsmeier Reagent Preparation:

-

Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl) at 0–5°C to form the Vilsmeier reagent.

-

-

Cyclization:

Table 2: Example Synthesis Parameters

| Step | Conditions | Yield |

|---|---|---|

| Vilsmeier Reagent | 0–5°C, 30–40 min stirring | – |

| Cyclization | 80–90°C reflux, 5–8 h | 47–73% |

| Purification | Recrystallization (ethyl acetate) | – |

Key Reactions

-

Amino Group Reactivity: The amino group undergoes acylation (e.g., with acetic anhydride) to form amides.

-

Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization.

-

Electrophilic Substitution: The chloro group directs further substitution at positions 4 or 5 of the indole ring .

Biological Activity and Applications

Table 3: Comparative Biological Activities of Indole Derivatives

| Compound | Target | IC | Source |

|---|---|---|---|

| 6-Chloro-indole-3-carbaldehyde | VEGFR2 | 0.8 μM | |

| Ethyl 2-amino-4-chloro-indole-3-carboxylate | PDGFRβ | 1.2 μM | |

| Ethyl 2-amino-6-chloro-indole-3-carboxylate | Not reported | – | – |

Industrial Applications

-

Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antiproliferative agents .

-

Agrochemicals: Serves as a precursor for herbicides and fungicides due to its halogenated indole core .

Recent Advances and Future Directions

Structural Optimization

Recent studies focus on modifying the ethyl ester group to enhance bioavailability. For example, replacing the ester with a tert-butyl group improves metabolic stability .

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume